GluN2B Subunit Selectivity: Ifenprodil vs. Eliprodil in Recombinant Receptors
In a direct head-to-head comparison using Xenopus oocytes expressing rat NR1A/NR2A and NR1A/NR2B receptors, ifenprodil demonstrated significantly higher potency and selectivity for the NR2B-containing receptor subtype compared to eliprodil. Ifenprodil antagonized NMDA responses at NR1A/NR2B with an IC50 of 0.27 μM, while eliprodil was less potent with an IC50 of 3.0 μM [1]. Both compounds were inactive at NR1A/NR2A receptors (IC50 > 100 μM).
| Evidence Dimension | NR1A/NR2B Receptor Antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.27 μM |
| Comparator Or Baseline | Eliprodil IC50 = 3.0 μM |
| Quantified Difference | 11.1-fold higher potency |
| Conditions | Xenopus oocytes expressing rat NR1A/NR2B receptors; NMDA-induced current |
Why This Matters
This quantitative difference in potency at the primary target enables researchers to use lower concentrations of ifenprodil to achieve equivalent GluN2B blockade, potentially reducing off-target effects and improving experimental signal-to-noise ratios.
- [1] Avenet P, Léonardon J, Besnard F, Graham D, Depoortere H, Scatton B. Antagonist properties of eliprodil and other NMDA receptor antagonists at rat NR1A/NR2A and NR1A/NR2B receptors expressed in Xenopus oocytes. Neurosci Lett. 1997 Feb 21;223(2):133-6. doi: 10.1016/s0304-3940(97)13426-7. PMID: 9091242. View Source
